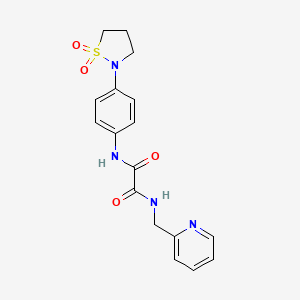
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide, commonly known as DTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DTTB is a potent inhibitor of protein-protein interactions and has shown promising results in various scientific studies.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with pyridine-2-carboxaldehyde followed by reaction with oxalyl chloride to form the final product.
Starting Materials
4-(1,1-dioxidoisothiazolidin-2-yl)aniline, pyridine-2-carboxaldehyde, oxalyl chloride
Reaction
4-(1,1-dioxidoisothiazolidin-2-yl)aniline is reacted with pyridine-2-carboxaldehyde in the presence of a suitable solvent and a catalyst to form N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)aniline., The resulting intermediate is then reacted with oxalyl chloride in the presence of a suitable solvent and a catalyst to form the final product, N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide.
Mecanismo De Acción
DTTB acts as a potent inhibitor of protein-protein interactions by binding to the hydrophobic pockets of the coactivator proteins, preventing their interaction with the transcription factors. This leads to the inhibition of the downstream signaling pathways, which are involved in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
DTTB has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, cell proliferation, and inflammation. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTTB has several advantages for lab experiments, including its high potency and specificity for protein-protein interactions. However, its limitations include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on DTTB, including the development of more efficient synthesis methods, the identification of new protein-protein interactions targeted by DTTB, and the evaluation of its potential applications in the treatment of various diseases. Additionally, the development of DTTB derivatives with improved pharmacokinetic properties could lead to the development of more effective therapies.
Aplicaciones Científicas De Investigación
DTTB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to inhibit the interaction between the transcription factor HIF-1α and its coactivator p300, which is a promising target for cancer therapy. DTTB has also been shown to inhibit the interaction between the transcription factor NF-κB and its coactivator CBP, which is a potential target for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c22-16(19-12-14-4-1-2-9-18-14)17(23)20-13-5-7-15(8-6-13)21-10-3-11-26(21,24)25/h1-2,4-9H,3,10-12H2,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLUMXBLRJCINW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

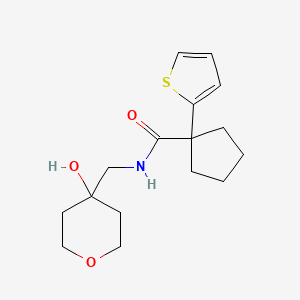
![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2385743.png)

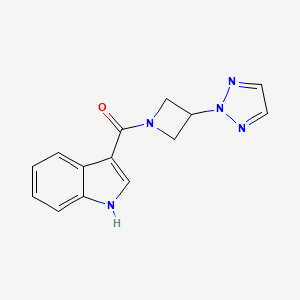
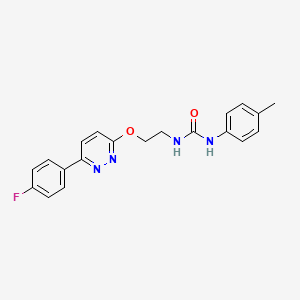
![bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B2385747.png)
![Methyl N-[4-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]sulfamoyl]phenyl]carbamate](/img/structure/B2385748.png)
![(Z)-methyl 2-(4-methoxy-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385749.png)

![3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2385753.png)

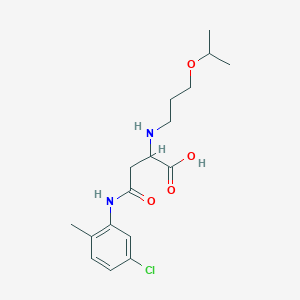
![Ethyl 4-oxo-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butanoate](/img/structure/B2385759.png)
![ethyl 4-[5-[(E)-3-[4-(furan-2-carbonylamino)phenyl]-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2385762.png)